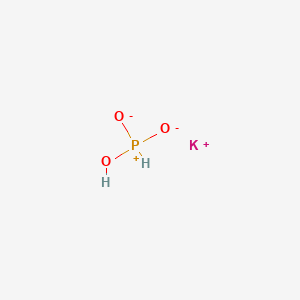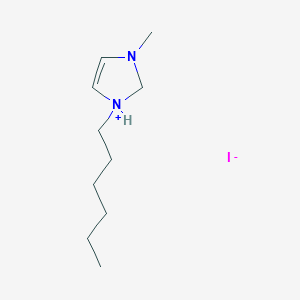
n-Hexyltriethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Hexyltriethoxysilane is an organosilicon compound with the molecular formula C12H28O3Si. It is a colorless to almost colorless liquid that is used in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of coatings, adhesives, and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyltriethoxysilane typically involves the reaction of hexylsilane with ethanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction can be represented as follows:
Hexylsilane+3Ethanol→6,6,6−Triethoxyhexylsilane+By-products
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
n-Hexyltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form hexylsilanetriol and ethanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Condensation: Other silanes or silanols, often catalyzed by acids or bases.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Hexylsilanetriol and ethanol.
Condensation: Siloxane polymers.
Substitution: Hexylsilane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
n-Hexyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a coupling agent in the production of composite materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Wirkmechanismus
The mechanism of action of n-Hexyltriethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. This is primarily achieved through the hydrolysis and condensation of the ethoxy groups, leading to the formation of siloxane bonds. These bonds provide enhanced stability and durability to the materials in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: Similar in structure but lacks the hexyl group, making it less hydrophobic.
Hexyltrimethoxysilane: Similar but contains methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
Hexyltriethoxysilane: Very similar but may have slight differences in physical properties and reactivity.
Uniqueness
n-Hexyltriethoxysilane is unique due to its combination of a hydrophobic hexyl group and three ethoxy groups. This combination allows it to form strong bonds with a wide range of substrates while maintaining good solubility in organic solvents. Its unique structure makes it particularly valuable in applications requiring both hydrophobicity and strong adhesion.
Eigenschaften
IUPAC Name |
6,6,6-triethoxyhexylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3Si/c1-4-13-12(14-5-2,15-6-3)10-8-7-9-11-16/h4-11H2,1-3,16H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODNNXAZYQVKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCC[SiH3])(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)



![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)







